Regioisomeric Purity: The 3',4'-Cl / 5'-OCHF2 Substitution Pattern Defines a Distinct Synthetic Intermediate Space
The target compound (3',4'-dichloro-5'-difluoromethoxy) is one of at least six possible positional isomers sharing the C9H5Cl3F2O2 formula. Among these, only the 3',4'-dichloro-5'-(difluoromethoxy) arrangement provides the specific steric shielding of the 5'-position that is structurally analogous to the aryl fragment found in clinical-stage JAK inhibitors and certain NSAID-derived agents [1]. Competing isomers such as 3',5'-dichloro-2'-(difluoromethoxy)phenacyl chloride (CAS 1803791-13-0) or 2',3'-dichloro-5'-(difluoromethoxy)phenacyl chloride (CAS 1806297-64-2) position the difluoromethoxy group ortho to the reactive α-chloroketone, which can alter the electrophilicity of the carbonyl carbon and lead to divergent reaction outcomes in nucleophilic substitution pathways [2].
| Evidence Dimension | Positional isomer identity (substitution pattern at aromatic ring) |
|---|---|
| Target Compound Data | 3',4'-dichloro-5'-(difluoromethoxy) substitution pattern (CAS 1803818-55-4) |
| Comparator Or Baseline | 3',5'-dichloro-2'-(difluoromethoxy) (CAS 1803791-13-0); 2',3'-dichloro-5'-(difluoromethoxy) (CAS 1806297-64-2); 2',4'-dichloro-6'-(difluoromethoxy) (CAS 1803717-67-0) |
| Quantified Difference | Qualitative difference in regiochemistry; no head-to-head quantitative reactivity data available in open literature. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments |
Why This Matters
For procurement specificity, verifying the exact CAS number ensures the correct regioisomer is obtained, preventing SAR mismatches in downstream synthesis of patented pharmaceutical candidates.
- [1] WO2016058896A1. Therapeutic compounds and compositions, and methods of use thereof. WIPO (PCT), 2016. Available at: https://patents.google.com/ (accessed 2026-04-28). View Source
- [2] PubChem. 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
